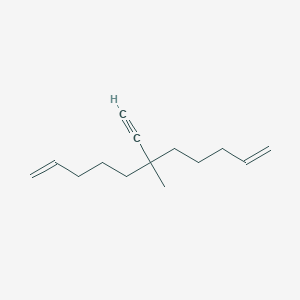![molecular formula C13H18O4 B14201990 {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol CAS No. 896460-67-6](/img/structure/B14201990.png)
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an oxane (tetrahydropyran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-methoxyphenol with an oxane derivative under specific conditions. One common method is the etherification of 3-methoxyphenol with oxan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-methoxy-4-[(oxan-2-yl)oxy]benzaldehyde or 3-methoxy-4-[(oxan-2-yl)oxy]benzoic acid.
Reduction: 3-methoxy-4-[(oxan-2-yl)oxy]cyclohexanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The methoxy group and the oxane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenol: Lacks the oxane ring, making it less versatile in certain reactions.
4-Methoxyphenylmethanol: Lacks the oxane ring, affecting its chemical reactivity.
Oxan-2-ol: Lacks the phenyl ring, limiting its applications in organic synthesis.
Uniqueness
The uniqueness of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol lies in its combined structural features. The presence of both the methoxy group and the oxane ring provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
896460-67-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
[3-methoxy-4-(oxan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8,13-14H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
BJKKCIHBYNEDGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


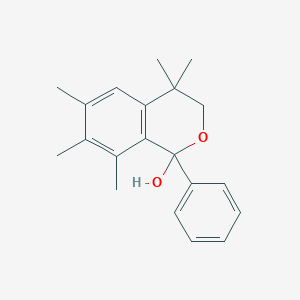
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
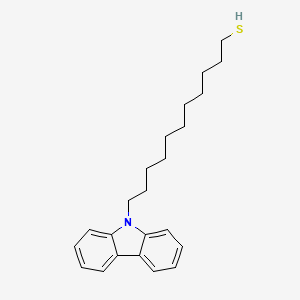
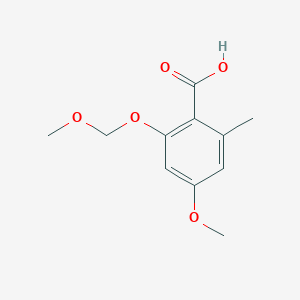
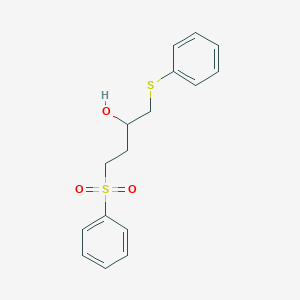
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
